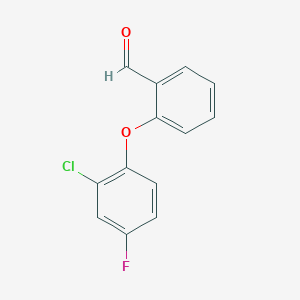

2-(2-Chloro-4-fluorophenoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

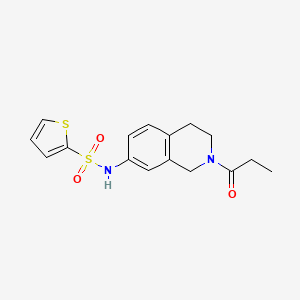

“2-(2-Chloro-4-fluorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8ClFO2 . It has a molecular weight of 250.65 . It is typically used for research purposes .

Molecular Structure Analysis

The InChI code for “2-(2-Chloro-4-fluorophenoxy)benzaldehyde” is 1S/C13H8ClFO2/c14-11-7-10 (15)5-6-13 (11)17-12-4-2-1-3-9 (12)8-16/h1-8H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“2-(2-Chloro-4-fluorophenoxy)benzaldehyde” is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the sources I found .Scientific Research Applications

C-H Activation and Hydroxylation

The Pd-catalyzed ortho C-H hydroxylation of benzaldehydes showcases the intricate application of directing groups and oxidants in synthesizing compounds that could potentially include 2-(2-Chloro-4-fluorophenoxy)benzaldehyde. This method employs transient directing groups and specific oxidants to facilitate the hydroxylation process, illustrating a pathway for modifying benzaldehyde derivatives to introduce new functional groups or modify existing ones for various applications (Chen, Sorensen, & Ozturk, 2017).

Fluorescence Sensing

The development of Schiff-base molecules for fluorescence sensing of pH, demonstrated by 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde, highlights the potential for using similar benzaldehyde derivatives in creating sensitive and stable chemosensors. These sensors can operate across a range of pH values, indicating applications in biological and environmental monitoring (Halder, Hazra, & Roy, 2018).

Catalysis and Oxidation

Tetranuclear copper(ii)-Schiff-base complexes demonstrate the catalytic oxidation of hydrocarbons like cyclohexane and toluene, using benzaldehyde derivatives as part of the complex. This research underlines the role of such compounds in catalyzing oxidation reactions, pertinent to industrial processes for producing alcohols and ketones from hydrocarbons (Roy & Manassero, 2010).

Copolymerization

Phenoxy ring-substituted isopropyl phenylcyanoacrylates research, including compounds similar to 2-(2-Chloro-4-fluorophenoxy)benzaldehyde, opens avenues in polymer science for creating novel materials with potential applications ranging from coatings to electronic devices. The ability to copolymerize these acrylates with styrene and analyze their decomposition provides insights into designing materials with specific thermal and mechanical properties (Whelpley et al., 2022).

Mechanism of Action

Mode of Action

It is known that halogen-substituted benzaldehydes can react via sn1 or sn2 pathways, depending on the nature of the halide .

Biochemical Pathways

It’s worth noting that halogen-substituted benzaldehydes can be involved in the synthesis of various compounds via reactions like the Knoevenagel condensation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloro-4-fluorophenoxy)benzaldehyde . .

Safety and Hazards

properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-7-10(15)5-6-13(11)17-12-4-2-1-3-9(12)8-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBMNQQJHOTWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenoxy)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2692711.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)

![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide](/img/structure/B2692721.png)